1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride

説明

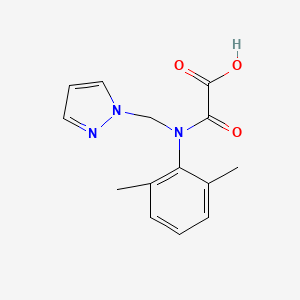

1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride, also known as TFMPP, is a synthetic piperazine derivative commonly used in scientific research. It is a white crystal or powder with a melting point of 179°C and a solubility of 4.5 mg/mL in water. It is a receptor agonist and is used in research to investigate the effects of serotonin on the nervous system.

科学的研究の応用

Inhibitors of Soluble Epoxide Hydrolase 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were discovered, where the triazine heterocycle is crucial for potency and P450 selectivity. These compounds, including those with a trifluoromethoxy phenyl group, show potential for in vivo investigations in various disease models (Thalji et al., 2013).

Anticancer Activities A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including those with trifluoromethoxy phenyl, were synthesized and showed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş et al., 2014).

Antidepressant and Antianxiety Activities Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and showed significant antidepressant and antianxiety activities (Kumar et al., 2017).

Serotonin-Selective Reuptake Inhibitors 2-(4-Fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine and including trifluoromethoxy phenyl derivatives, were synthesized as selective serotonin reuptake inhibitors with potentially improved adverse reaction profiles (Dorsey et al., 2004).

Serotonin Receptor Agonist 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brains, influencing serotonin turnover and receptor engagement (Fuller et al., 1978).

Dual Antihypertensive Agents Compounds synthesized as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, including those with a trifluoromethyl phenyl group, show potential as dual antihypertensive agents (Marvanová et al., 2016).

Antibone Cancer Activity and Molecular Docking A heterocyclic compound featuring a 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl group showed significant anti-bone cancer activity and potential antiviral activity through molecular docking investigations (Lv et al., 2019).

Improved Synthesis of Triazole Antifungal Agents Improved synthesis methods for 4-[4-(5oxo-1,5-dihydro-triazoyl-4-yl)phenyl] piperazine-1-carboxylic t-butyl ester, a key intermediate of triazole antifungal agents, were developed (Miao Zhen-yuan, 2006).

Aripiprazole-like Antipsychotic Activity A compound synthesized as 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exhibited significant affinity to serotonin receptors, similar to the antipsychotic drug aripiprazole (Kossakowski et al., 2008).

Synthesis and Characterization The synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved, confirming its chemical structure and yield, contributing to the study of piperazine derivatives (Wang Xiao-shan, 2011).

作用機序

Target of Action

It is known that this compound is an organic building block , which suggests that it may interact with various biological targets depending on its specific application.

Mode of Action

It is known that the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds decreases the homo and lumo energy levels . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Related compounds with a trifluoromethoxy unit have been used in the synthesis of pyrazole-containing bisphosphonate esters , suggesting that this compound may also be involved in similar biochemical pathways.

Result of Action

Related compounds have been shown to exhibit electrochromic behaviors , suggesting that this compound may also have similar effects.

Action Environment

It is known that related compounds exhibit different colors at different voltages , suggesting that the action of this compound may also be influenced by environmental factors such as voltage.

特性

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHKTRQNXZMHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)

![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)

![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)